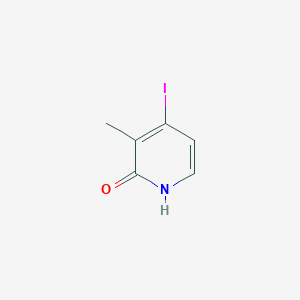

4-iodo-3-methylpyridin-2(1H)-one

Overview

Description

“4-iodo-3-methylpyridin-2-amine” is a chemical compound with the molecular formula C6H7IN2 . It has a molecular weight of 234.04 .

Molecular Structure Analysis

The molecular structure of “4-iodo-3-methylpyridin-2-amine” consists of 6 carbon atoms, 7 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms .Scientific Research Applications

Photoluminescence and Semiconductor Applications

Research on hybrid iodobismuthates containing linear anionic chains has demonstrated the potential of these compounds for use in photoluminescence and as semiconductors. A study by Kotov et al. (2018) on hybrid iodobismuthates showed that these compounds exhibit photoluminescence in the spectral range between 600 and 750 nm and are semiconductors with band gaps of 1.73–2.10 eV. These properties suggest that similar compounds like 4-iodo-3-methylpyridin-2(1H)-one could be explored for use in optoelectronic devices and materials science research (Kotov et al., 2018).

Metal-Organic Frameworks (MOFs) and Adsorption

A supramolecular metal-organic framework (MOF) derived from bismuth iodide and a 4,4′-bipyridinium derivative was synthesized by Du et al. (2015). This MOF demonstrated efficient adsorption of dyes, highlighting its potential application in environmental remediation and pollution control. Given the structural relevance, 4-iodo-3-methylpyridin-2(1H)-one could be investigated for its ability to form similar MOFs with unique adsorption properties for environmental applications (Du et al., 2015).

Halogen Bonding and Molecular Docking

A study by He et al. (2020) on a compound featuring iodine halogen bonding provides insight into the structural analysis and molecular interactions that can be crucial for the development of pharmaceuticals and biologically active compounds. This research underscores the importance of halogen atoms, like iodine in 4-iodo-3-methylpyridin-2(1H)-one, in forming halogen bonds that could be exploited in drug design and molecular docking studies (He et al., 2020).

properties

IUPAC Name |

4-iodo-3-methyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6INO/c1-4-5(7)2-3-8-6(4)9/h2-3H,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZEJTRMIBAFCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CNC1=O)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-iodo-3-methylpyridin-2(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B2752372.png)

![Benzyl 3-cyano-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2752375.png)

![4-[2-(2,5-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2752376.png)

![7-(Trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B2752378.png)

![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-(4-iodoanilino)acrylate](/img/structure/B2752379.png)

![6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2752384.png)

![1-Methyl-3-[1-(1-prop-2-enoylpiperidine-4-carbonyl)piperidin-4-yl]urea](/img/structure/B2752387.png)

![Methyl 4-{[7-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)[1,8]naphthyridin-4-yl]amino}benzoate](/img/structure/B2752390.png)

![(3-Fluorophenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2752393.png)